5-(Aminomethyl)-2,3-difluorophenol
Description
5-(Aminomethyl)-2,3-difluorophenol is a fluorinated aromatic compound featuring an aminomethyl (-CH2NH2) substituent at the 5-position and fluorine atoms at the 2- and 3-positions of the phenol ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
5-(aminomethyl)-2,3-difluorophenol |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H,3,10H2 |
InChI Key |
JFFKNVFZZTWYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-difluorophenol can be achieved through several methods. One common approach involves the reductive amination of 2,3-difluorophenol with formaldehyde and ammonia or an amine source under catalytic hydrogenation conditions. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) or nickel (Ni) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2,3-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and aminophenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Aminomethyl)-2,3-difluorophenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2,3-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the difluorophenol ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
5-Amino-2,3-difluorophenol (CAS 874838-32-1)
- Structure: Differs by replacing the aminomethyl group with a primary amino (-NH2) group at the 5-position.
- However, the absence of the methylene spacer may limit flexibility in binding interactions .
5-Amino-2,4-difluorophenol
- Structure : Fluorine atoms at 2- and 4-positions (vs. 2,3 in the target compound).
- Implications : Altered regiochemistry affects ring electron density. The 2,4-difluoro pattern may direct electrophilic substitution to the 5-position, whereas 2,3-difluoro substitution (as in the target compound) could favor reactivity at the 4- or 6-positions .
2-Fluoro-6-(trifluoromethyl)phenol (CAS 239135-50-3)
- Structure : Features a trifluoromethyl (-CF3) group at the 6-position and fluorine at the 2-position.
- Implications: The -CF3 group is strongly electron-withdrawing, reducing phenol acidity (higher pKa) compared to the aminomethyl derivative. This compound may exhibit greater lipophilicity and metabolic resistance .
5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1)
- Structure : Contains a biphenyl system with a 3,5-difluorophenyl moiety and a methoxy (-OCH3) group.
- Implications: The methoxy group is electron-donating, opposing the electron-withdrawing effects of fluorine. This compound’s extended aromatic system may enhance π-π stacking interactions in drug-receptor binding, unlike the simpler monosubstituted aminomethyl derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
